N-mesityl-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide
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Overview
Description
N-mesityl-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is an intriguing chemical compound known for its multifaceted applications in scientific research. Its unique structure, featuring a triazolo[4,3-a]pyrazin core, positions it as a valuable compound in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of N-mesityl-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide typically involves multiple steps, starting from readily available precursors. Key synthetic steps may include the formation of the triazolo[4,3-a]pyrazin ring through cyclization reactions, followed by the introduction of the mesityl and p-tolyloxy substituents via nucleophilic substitution or palladium-catalyzed coupling reactions. Reaction conditions often require controlled temperatures, appropriate solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods: : Industrial production methods for this compound may involve scalable procedures to ensure consistency and cost-effectiveness. Techniques such as continuous flow synthesis, batch processing, and the use of automated reaction systems are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: : N-mesityl-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution. Its reactivity is influenced by the presence of electron-donating and electron-withdrawing groups on the molecule.
Common Reagents and Conditions: : Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents (e.g., dichloromethane, ethanol), and catalysts to facilitate the desired transformations.
Major Products: : The major products formed from these reactions depend on the specific type of reaction and the reagents used. For instance, oxidation might yield derivatives with additional carbonyl functionalities, while reduction could produce amino or hydroxyl derivatives.
Scientific Research Applications
N-mesityl-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide has a wide range of applications in scientific research.
Chemistry: : In chemistry, it is used as a building block for synthesizing more complex molecules, facilitating the study of reaction mechanisms and pathways.
Biology: : In biology, this compound can serve as a probe for investigating biological processes at the molecular level, including enzyme interactions and protein-ligand binding studies.
Medicine: : In medical research, its potential therapeutic properties are explored for developing new drugs, particularly in the areas of oncology and infectious diseases, due to its ability to interact with specific molecular targets.
Industry: : In the industrial sector, it is used in the development of advanced materials, including polymers and coatings, where its unique chemical properties enhance performance characteristics.
Mechanism of Action
The mechanism of action of N-mesityl-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to downstream effects on cellular processes and signaling pathways. The precise pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
N-mesityl-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide stands out due to its unique structural features and versatile reactivity. Similar compounds include:
N-mesityl-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide: : Lacks the p-tolyloxy group, altering its reactivity and biological activity.
N-mesityl-2-(3-oxo-8-(methoxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide: : Features a methoxy group instead of p-tolyloxy, affecting its physical and chemical properties.
This compound's uniqueness lies in its balance of hydrophobic and electronic properties, which influence its interactions and applications in various scientific fields.
Properties
IUPAC Name |
2-[8-(4-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3/c1-14-5-7-18(8-6-14)31-22-21-26-28(23(30)27(21)10-9-24-22)13-19(29)25-20-16(3)11-15(2)12-17(20)4/h5-12H,13H2,1-4H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLMFPONYUKNCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=C(C=C(C=C4C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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